Mesuprine hydrochloride
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Overview
Description
Mesuprine hydrochloride is a chemical compound known for its β-adrenergic-receptor mimetic properties. It is primarily used as a smooth muscle relaxant to prevent uterine contractility and premature labor . The compound has a molecular formula of C19H26N2O5S.ClH and a molecular weight of 430.946 .
Preparation Methods
The synthesis of mesuprine hydrochloride involves several steps, including the reaction of methanesulfonamide with 2-hydroxy-5-(1-hydroxy-2-(4-methoxyphenethyl)amino)propyl)phenyl. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mesuprine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mesuprine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other chemicals.
Biology: The compound is studied for its effects on smooth muscle tissues and its potential therapeutic applications in preventing premature labor.
Medicine: this compound is investigated for its potential use in treating conditions related to smooth muscle contractility, such as asthma and gastrointestinal disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products due to its unique properties .
Mechanism of Action
Mesuprine hydrochloride exerts its effects by mimicking the action of β-adrenergic receptors. It binds to these receptors, leading to the relaxation of smooth muscle tissues. The molecular targets involved include the β-adrenergic receptors on the surface of smooth muscle cells, which activate intracellular signaling pathways that result in muscle relaxation .
Comparison with Similar Compounds
Mesuprine hydrochloride can be compared with other β-adrenergic-receptor mimetic agents, such as:
Isoproterenol: Another β-adrenergic agonist used to treat bradycardia and heart block.
Salbutamol: A β2-adrenergic agonist commonly used to treat asthma and chronic obstructive pulmonary disease.
Terbutaline: A β2-adrenergic agonist used to manage asthma and prevent premature labor.
This compound is unique due to its specific application in preventing uterine contractility and its distinct chemical structure .
Properties
CAS No. |
7660-71-1 |
---|---|
Molecular Formula |
C19H27ClN2O5S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O5S.ClH/c1-13(20-11-10-14-4-7-16(26-2)8-5-14)19(23)15-6-9-18(22)17(12-15)21-27(3,24)25;/h4-9,12-13,19-23H,10-11H2,1-3H3;1H |
InChI Key |
VAGQLQXTJWXCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC.Cl |
Related CAS |
7541-30-2 (Parent) |
Origin of Product |
United States |
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